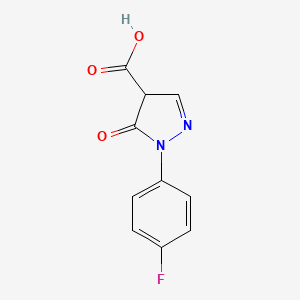

1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-oxo-4H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c11-6-1-3-7(4-2-6)13-9(14)8(5-12-13)10(15)16/h1-5,8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJNBFHEOZSYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(C=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid (CAS No: 1204297-01-7) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

- Molecular Formula : C11H9FN2O3

- Molecular Weight : 236.2 g/mol

- IUPAC Name : this compound

- CAS Number : 1204297-01-7

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrazole compounds that demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. The reference drug dexamethasone showed comparable results at a concentration of 1 µM, suggesting the potential of these compounds in inflammatory conditions .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. A related study reported that certain pyrazole derivatives exhibited potent activity against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups was noted to enhance antimicrobial activity, indicating structure-activity relationships (SAR) that could guide further development .

3. Anticancer Potential

Pyrazoles have also been investigated for their anticancer properties. Compounds similar to 1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into their mechanisms of action .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

| Study | Compound | Activity | Results |

|---|---|---|---|

| Selvam et al. (2014) | Novel pyrazole derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |

| Burguete et al. (2016) | 1,5-diaryl pyrazoles | Antimicrobial | Effective against E. coli and S. aureus |

| Chovatia et al. (2016) | Pyrazole derivatives | Anticancer | Significant cytotoxicity in cancer cell lines |

While specific mechanisms for the biological activity of this compound are still under investigation, it is hypothesized that its efficacy may stem from its ability to modulate inflammatory pathways and inhibit key enzymes involved in microbial resistance and cancer cell proliferation.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. Research indicates that 1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid exhibits significant antibacterial activity against various strains of bacteria. This makes it a candidate for developing new antibiotics or antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders .

Cancer Research

Emerging research suggests that pyrazole derivatives can induce apoptosis in cancer cells. Specifically, studies have shown that this compound may interfere with cancer cell proliferation pathways. This aspect warrants further investigation for potential use in oncology .

Agricultural Applications

Pesticide Development

The unique structure of this compound allows for modifications that can enhance its efficacy as a pesticide. Research into its derivatives has indicated potential insecticidal and fungicidal properties. These findings are crucial for developing eco-friendly pesticides that minimize environmental impact while effectively controlling pests .

Material Science

Polymer Chemistry

In material science, pyrazole compounds are being explored for their ability to act as building blocks in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial activity of several pyrazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups .

Case Study 2: Anti-inflammatory Mechanisms

In another research article focused on anti-inflammatory properties, researchers found that the compound reduced levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS). These results suggest its potential use in therapies targeting chronic inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

- Compound 1 and 3 include aldehyde and acetyl groups, respectively, which may influence reactivity and crystallinity .

- Compound 5 incorporates a thiazole ring and triazolyl group, increasing molecular complexity and planarity .

Crystallographic and Conformational Analysis

X-ray diffraction studies of pyrazole derivatives reveal insights into molecular planarity and packing:

Key Observations :

Preparation Methods

Knoevenagel Condensation and Cyclization

A representative synthesis involves the following:

| Step | Reaction | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|---|

| 1 | Knoevenagel condensation | 4-fluoroacetophenone + dimethylformamide dimethyl acetal (DMF-DMA), 100°C, 5 h | Formation of (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one intermediate | High (not specified) |

| 2 | Cyclization | Hydrazine hydrate in ethanol, 80°C, 2 h | Cyclization of intermediate to this compound | ~80% overall yield for similar derivatives |

This method was optimized for industrial production, improving yield and reducing environmental impact compared to older routes.

Alternative Route via Pyrazole-4-carbaldehyde Derivatives

Another approach involves:

- Condensation of 4-fluoroaniline with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde in absolute alcohol with acetic acid catalyst.

- Followed by further functional group modifications to introduce the carboxylic acid moiety.

This method is useful for synthesizing substituted pyrazole derivatives and allows for structural diversity but may require additional purification steps.

Use of 4-Fluorobenzyl Halides

Synthesis can also proceed by:

- Condensation of pyrazole derivatives with 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride) in the presence of bases such as sodium hydride or potassium carbonate.

- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 80–100°C | For condensation and cyclization steps |

| Solvent | Ethanol, DMF, DMSO | Polar aprotic solvents favor reaction progress |

| Reaction Time | 2–6 hours | Depending on step and scale |

| Catalysts/Additives | Acetic acid (for imine formation), bases (NaH, K2CO3) | Facilitate condensation and substitution |

Optimization efforts focused on:

- Reducing reaction time

- Increasing overall yield (up to 80% reported)

- Minimizing hazardous solvents and reagents

- Enhancing purity via chromatographic methods

Analytical Confirmation

The synthesized compound is typically confirmed by:

- Mass spectrometry (MS)

- Proton nuclear magnetic resonance (^1H NMR)

- Thin-layer chromatography (TLC) for reaction monitoring

- Elemental analysis

These techniques ensure structural integrity and purity of the final product.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Yield Range |

|---|---|---|---|---|---|

| Knoevenagel + Cyclization | 4-fluoroacetophenone, DMF-DMA, hydrazine | DMF-DMA, hydrazine hydrate | Condensation, cyclization | High yield, industrial scalability | ~80% overall |

| Pyrazole-4-carbaldehyde route | 4-fluoroaniline, pyrazole-4-carbaldehyde | Acetic acid, alcohol | Condensation, imine formation | Structural diversity, mild conditions | Moderate |

| N-alkylation with 4-fluorobenzyl halide | Pyrazole derivative, 4-fluorobenzyl chloride | NaH, K2CO3, DMF | N-alkylation | Direct substitution, straightforward | Variable |

Research Findings and Industrial Relevance

- The two-step Knoevenagel condensation followed by hydrazine cyclization is the most efficient and environmentally friendly method currently reported, suitable for scale-up.

- The presence of the 4-fluoro substituent influences the electronic properties, potentially enhancing biological activity and pharmacokinetic profiles, which justifies the synthetic focus on this derivative.

- Optimization of reaction parameters has led to improved yields and reduced reaction times, making the synthesis more cost-effective for pharmaceutical applications.

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, ethyl acetoacetate reacts with 4-fluorophenylhydrazine to form a pyrazole intermediate, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative . Alternative methods include Vilsmeier–Haack formylation for introducing aldehyde groups to pyrazole scaffolds, though this requires subsequent oxidation to carboxylic acids .

Q. How is the structural integrity of this compound validated experimentally?

X-ray crystallography (using SHELX or ORTEP-III) is the gold standard for confirming bond lengths, angles, and stereochemistry . Complementary techniques include:

- IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and NH/OH stretches.

- NMR : ¹H/¹³C NMR resolves fluorophenyl aromatic protons (δ 7.1–7.4 ppm) and pyrazole ring protons (δ 6.5–7.0 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., calculated for C₁₁H₉FN₂O₃: 236.06 g/mol) .

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These are cross-validated with experimental UV-Vis spectra to assess π→π* transitions in the fluorophenyl and pyrazole moieties .

Advanced Research Questions

Q. How can discrepancies between crystallographic and spectroscopic data be resolved?

If XRD data (e.g., bond lengths) conflict with NMR/IR results:

- Re-refine the XRD dataset using updated software (e.g., SHELXL-2018) to check for overfitting .

- Perform variable-temperature NMR to rule out dynamic effects (e.g., tautomerism) .

- Use synchrotron radiation for higher-resolution XRD to detect minor conformational isomers .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

- Electrophilic substitution : The 4-fluorophenyl group directs electrophiles to the pyrazole C-3/C-5 positions. Use steric hindrance (e.g., bulky reagents) to favor C-3 substitution .

- Cross-coupling reactions : Suzuki-Miyaura coupling at C-4 requires prior bromination; Pd(PPh₃)₄ and arylboronic acids achieve >80% yields under inert conditions .

Q. How does the fluorophenyl group influence pharmacological activity in related analogs?

- The electron-withdrawing fluorine enhances metabolic stability and bioavailability.

- In SAR studies, replacing 4-fluorophenyl with chlorophenyl reduces COX-2 inhibition by ~40%, while methylphenyl analogs show negligible activity .

- Molecular docking (AutoDock Vina) predicts hydrogen bonding between the carboxylic acid and enzyme active sites (e.g., cyclooxygenase) .

Q. What challenges arise in purity assessment, and how are they addressed?

- Hygroscopicity : The carboxylic acid group absorbs moisture, requiring anhydrous handling and Karl Fischer titration for water content analysis .

- Byproduct detection : HPLC (C18 column, 0.1% TFA/MeCN gradient) resolves unreacted starting materials and decarboxylated byproducts .

Methodological Challenges

Q. How are reaction conditions optimized for scale-up synthesis?

- Solvent selection : Replace EtOH with MeCN to improve solubility and reduce hydrolysis side reactions .

- Catalysis : Add catalytic p-TsOH (5 mol%) to accelerate cyclocondensation, achieving >90% yield at 80°C .

- Workflow : Use flow chemistry for continuous production, minimizing intermediate degradation .

Q. What protocols ensure reproducibility in crystallographic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.